![molecular formula C17H18OS2 B14384372 1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one CAS No. 88357-09-9](/img/structure/B14384372.png)
1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones This compound features a phenyl ring substituted with a propan-2-one group and a phenylsulfanyl-ethylsulfanyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylsulfanyl-ethylsulfanyl Chain: This can be achieved through a nucleophilic substitution reaction where a phenylsulfanyl group is introduced to an ethylsulfanyl precursor.
Attachment to the Phenyl Ring: The phenylsulfanyl-ethylsulfanyl chain is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.
Introduction of the Propan-2-one Group: Finally, the propan-2-one group is introduced via a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high efficiency and quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one involves its interaction with various molecular targets. The compound’s aromatic rings and ketone group allow it to participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and enzymes. These interactions can modulate biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)ethanone: Similar structure but with an ethanone group instead of propan-2-one.
1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)butan-2-one: Similar structure but with a butan-2-one group.
Uniqueness
1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
88357-09-9 |
|---|---|
Fórmula molecular |
C17H18OS2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
1-[4-(2-phenylsulfanylethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C17H18OS2/c1-14(18)13-15-7-9-17(10-8-15)20-12-11-19-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3 |
Clave InChI |
QVJUSXJVAMQOLK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC=C(C=C1)SCCSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


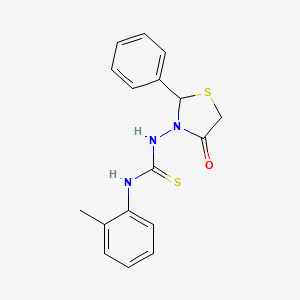

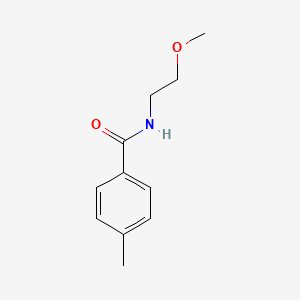
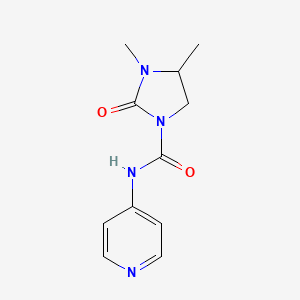
![3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14384312.png)


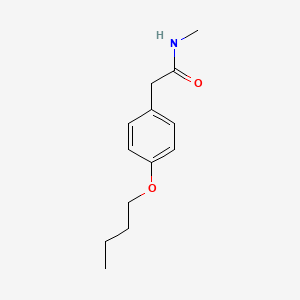
phosphanium perchlorate](/img/structure/B14384328.png)
![3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one](/img/structure/B14384334.png)
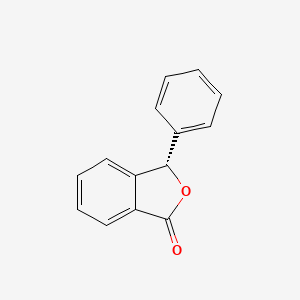
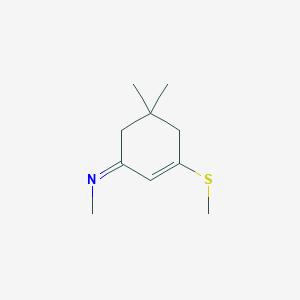

![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
